molecular formula C12H16N4O2S B6436200 N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2549046-88-8

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No.: B6436200
CAS No.: 2549046-88-8
M. Wt: 280.35 g/mol
InChI Key: XTMJIBNXVWWUIW-UHFFFAOYSA-N
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Description

N-[1-(6-Cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a synthetic sulfonamide derivative featuring a pyridine-pyrrolidine hybrid scaffold. Its molecular structure (Figure 1) includes:

  • Pyrrolidine ring: A 5-membered nitrogen-containing ring fused to the pyridine moiety, providing conformational flexibility.
  • Methanesulfonamide group: A polar sulfonamide (-SO₂N(CH₃)) moiety, enhancing solubility and influencing pharmacokinetic properties.

Molecular Formula: C₁₉H₂₅N₄O₂S (derived from ChemDraw structural analysis) . Notably, the textual description in lists "5 hydrogen atoms," which conflicts with the formula; this discrepancy may stem from a transcription error. Molecular Weight: ~393.5 g/mol (calculated from formula).

This compound is hypothesized to exhibit kinase inhibition or receptor modulation activity due to its structural similarity to bioactive sulfonamides, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)12-5-6-16(9-12)11-4-3-10(7-13)14-8-11/h3-4,8,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMJIBNXVWWUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=CN=C(C=C2)C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves multi-step organic synthesis. One common approach is the functionalization of preformed pyrrolidine rings. This can include the formation of pyrrolidine-2-carbaldehyde followed by various functional group transformations . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include pyrrolidin-2-ones from oxidation and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyanopyridine moiety may also play a role in binding to specific sites on proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide with structurally related sulfonamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Price (per mg)*
This compound C₁₉H₂₅N₄O₂S 6-cyanopyridin-3-yl, pyrrolidine, methylsulfonamide 393.5 High nitrogen content for potential kinase binding; flexible pyrrolidine linker Not available
N-[1-(4-Cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide C₁₂H₁₄N₅O₂S (estimated) 4-cyanopyrimidin-2-yl 316.3 Pyrimidine core (2 nitrogen atoms) increases polarity; lower molecular weight $3.72 (100 mg)
N-(Cyclopropylmethyl)-1-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}methanesulfonamide C₁₆H₂₃N₅O₂S Pyrrolopyrimidine, cyclobutyl, cyclopropylmethyl 349.4 (M+H: 350) Reverse sulfonamide orientation; fused pyrrolopyrimidine enhances planar rigidity Not available
Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- C₇H₁₆N₂O₂S (R)-pyrrolidinylmethyl 192.3 Chiral center (3R configuration); compact structure for CNS penetration Not available
6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide C₁₄H₁₃ClFN₂O₂S Chloropyridine, 3-fluorophenylmethyl 342.8 Halogenated groups (Cl, F) enhance lipophilicity and metabolic stability Not available

*Pricing data are only available for the pyrimidine analog in .

Key Insights from Structural Comparison

Core Heterocycle Variations: The pyridine core in the target compound (vs. pyrimidine in or pyrrolopyrimidine in ) alters electronic properties and binding interactions. Halogenation (e.g., Cl and F in ) enhances lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

Sulfonamide Orientation :

  • The reverse sulfonamide configuration in modifies steric interactions and hydrogen-bonding networks, which could influence target selectivity .

Chirality :

  • The (3R)-pyrrolidinylmethyl group in introduces stereochemical complexity, which is critical for enantioselective biological activity .

Price Implications :

  • The pyrimidine analog in is commercially available at $3.72/mg (100 mg scale), suggesting higher synthetic accessibility compared to the target compound, whose pricing data are unavailable .

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